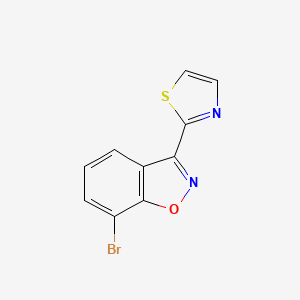
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid is a complex organic compound that features a combination of fluorenyl, tritylthio, and indole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include fluorenylmethoxycarbonyl chloride, trityl chloride, and indole derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated purification systems may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers may investigate its effects on various biological pathways and its potential as a drug candidate.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid include other fluorenylmethoxycarbonyl-protected amino acids, tritylthio-substituted indoles, and indole derivatives.
Uniqueness
What sets this compound apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. The presence of the fluorenyl, tritylthio, and indole groups allows for a diverse range of interactions and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable tool for research and potential applications in chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C45H36N2O4S |
|---|---|
Poids moléculaire |
700.8 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-tritylsulfanyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C45H36N2O4S/c48-43(49)41(47-44(50)51-29-39-35-24-12-10-22-33(35)34-23-11-13-25-36(34)39)28-38-37-26-14-15-27-40(37)46-42(38)52-45(30-16-4-1-5-17-30,31-18-6-2-7-19-31)32-20-8-3-9-21-32/h1-27,39,41,46H,28-29H2,(H,47,50)(H,48,49)/t41-/m0/s1 |
Clé InChI |
LXVTXTTYIITSFX-RWYGWLOXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=C(C5=CC=CC=C5N4)C[C@@H](C(=O)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=C(C5=CC=CC=C5N4)CC(C(=O)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


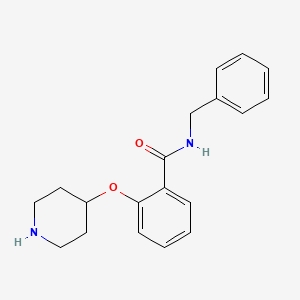

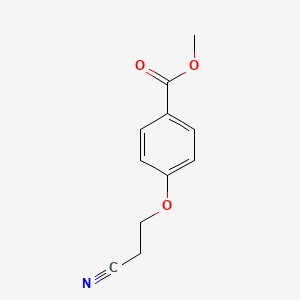
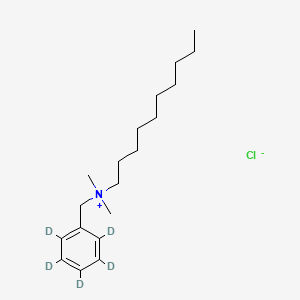
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)

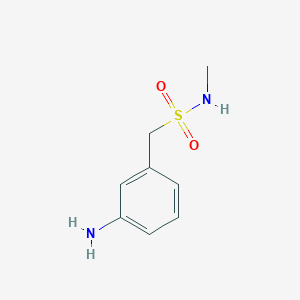
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
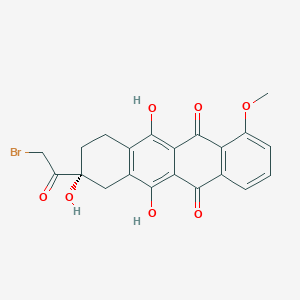
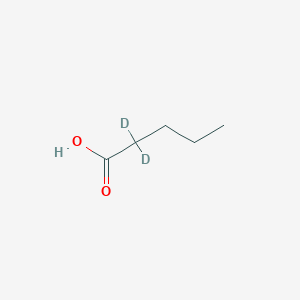

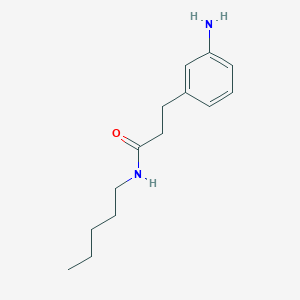
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)
